Physicochemical Advantage in Ligand Efficiency Metrics Relative to Clinical DPP-4 Inhibitor Sitagliptin
The target compound displays a molecular weight of 307.39 g/mol and logP of 3.294, which are substantially lower than the marketed DPP-4 inhibitor sitagliptin (MW = 407.32 g/mol; logP ≈ 1.5) . While no direct DPP-4 IC50 data are available for the target compound, its lower molecular weight suggests a potential ligand efficiency advantage if activity is confirmed, as lower MW within an active series typically correlates with improved pharmacokinetic properties .
| Evidence Dimension | Molecular weight and lipophilicity for DPP-4 inhibitor drug-likeness |
|---|---|
| Target Compound Data | MW = 307.39 g/mol; logP = 3.294 |
| Comparator Or Baseline | Sitagliptin MW = 407.32 g/mol; logP ≈ 1.5 |
| Quantified Difference | MW lower by 99.93 g/mol (24.5% reduction); logP higher by 1.794 units |
| Conditions | Calculated physicochemical properties from ZINC20 database ; sitagliptin data from DrugBank |
Why This Matters
A smaller molecular weight within the pyrazole-thioether class may offer improved synthetic accessibility and cost-of-goods advantages while maintaining drug-like properties.
- [1] DrugBank. Sitagliptin – DrugBank Accession Number DB01261. Accessed 2026-05-05. View Source
- [2] ZINC47994221. ZINC20 Database, Shoichet Laboratory, UCSF. Accessed 2026-05-05. View Source
- [3] Hopkins AL, Keserü GM, Leeson PD, Rees DC. The role of ligand efficiency metrics in drug discovery. Nat Rev Drug Discov. 2014;13(2):105-21. View Source
